19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione is a complex organic compound characterized by its unique multi-cyclic structure and various functional groups. This compound is classified under the category of polycyclic compounds and exhibits significant biological activity, particularly as an inhibitor of DNA topoisomerase I, a crucial enzyme in DNA replication and transcription.
The compound can be sourced from various chemical suppliers and research institutions that specialize in bioactive small molecules. It falls under the classification of bioactive compounds due to its potential therapeutic applications in cancer treatment and other diseases involving DNA manipulation.
The synthesis of 19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione typically involves multi-step organic reactions that include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Advanced techniques like chromatography are often employed for purification.
The molecular structure of 19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione can be represented using various structural notations:
InChI=1S/C20H25N3O4S/c1-3-20(27)13-5-15-17-11(7-24(15)18(25)12(13)8-28-19(20)26)9(2)10-4-16(21)22-6-14(10)23
This notation provides a systematic way to describe the compound's structure.
The molecular weight is approximately 405.49 g/mol, with specific counts for hydrogen bond donors and acceptors being significant for its biological activity.
The compound undergoes various chemical reactions typical for polycyclic compounds:
Reactions are often monitored using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism of action for 19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione primarily involves its role as an inhibitor of DNA topoisomerase I:
Studies have shown that the compound exhibits significant inhibitory activity against topoisomerase I with IC50 values in low micromolar ranges.
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data from studies indicate that it maintains structural integrity under various environmental conditions.
The primary applications of 19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione include:
This compound represents a significant area of interest in medicinal chemistry due to its complex structure and promising biological activities against cancer cells and other diseases involving DNA manipulation processes.
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.: